molecular formula C19H22N2O2 B352499 (1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 799266-61-8

(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B352499
CAS No.: 799266-61-8
M. Wt: 310.4g/mol
InChI Key: YEWMBRYMNOCMSQ-UHFFFAOYSA-N
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Description

(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core with a methanol group and a tolyloxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the tolyloxybutyl side chain and the methanol group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The tolyloxybutyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The tolyloxybutyl side chain may enhance the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    (1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    (1-(4-(phenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a phenoxy group instead of a tolyloxy group.

Uniqueness

The unique feature of (1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is the ortho-tolyl group, which can influence the compound’s chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy in various applications.

Properties

IUPAC Name

[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-8-2-5-11-18(15)23-13-7-6-12-21-17-10-4-3-9-16(17)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWMBRYMNOCMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322766
Record name [1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

799266-61-8
Record name [1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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